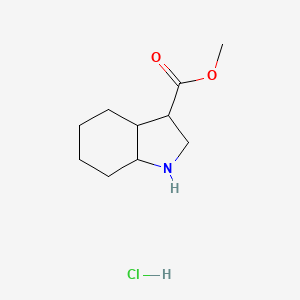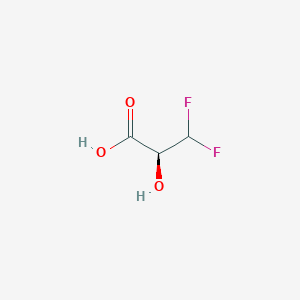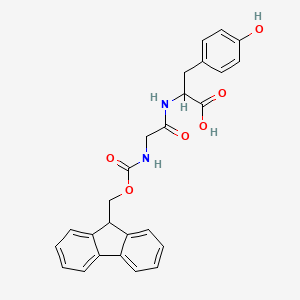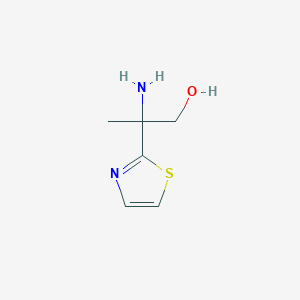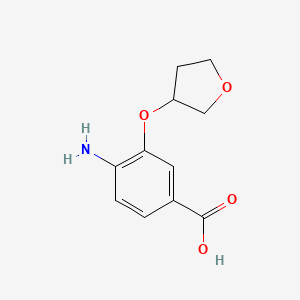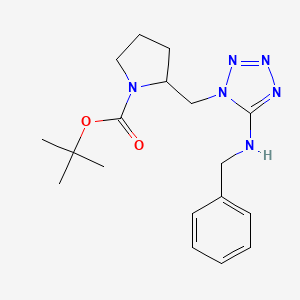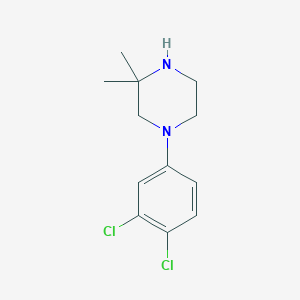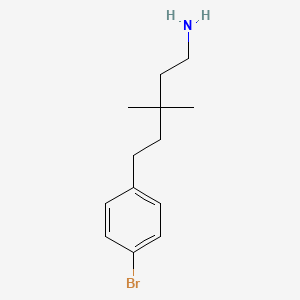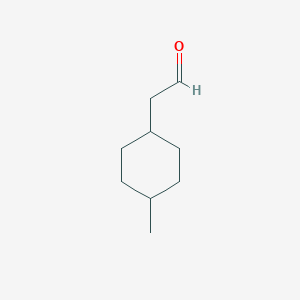
2-(4-Methylcyclohexyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylcyclohexyl)acetaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a cyclohexane ring substituted with a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Methylcyclohexyl)acetaldehyde can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of 2-(4-Methylcyclohexyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Hydroformylation: Another method is the hydroformylation of 4-Methylcyclohexene, followed by hydrogenation to yield the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production.
化学反応の分析
Types of Reactions
2-(4-Methylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-(4-Methylcyclohexyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield 2-(4-Methylcyclohexyl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Base catalysts like sodium hydroxide or acid catalysts like sulfuric acid.
Major Products
Oxidation: 2-(4-Methylcyclohexyl)acetic acid.
Reduction: 2-(4-Methylcyclohexyl)ethanol.
Condensation: β-Hydroxy aldehydes or ketones.
科学的研究の応用
2-(4-Methylcyclohexyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving aldehyde dehydrogenase enzymes.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functional group.
作用機序
The mechanism of action of 2-(4-Methylcyclohexyl)acetaldehyde involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions it participates in, such as enzyme-catalyzed oxidation or reduction processes.
類似化合物との比較
Similar Compounds
Acetaldehyde: A simpler aldehyde with a similar functional group but lacks the cyclohexane ring.
Benzaldehyde: Contains a benzene ring instead of a cyclohexane ring.
Cyclohexanecarboxaldehyde: Similar structure but without the methyl substitution.
Uniqueness
2-(4-Methylcyclohexyl)acetaldehyde is unique due to the presence of both a cyclohexane ring and a methyl group, which can influence its reactivity and applications compared to simpler aldehydes like acetaldehyde or benzaldehyde.
特性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC名 |
2-(4-methylcyclohexyl)acetaldehyde |
InChI |
InChI=1S/C9H16O/c1-8-2-4-9(5-3-8)6-7-10/h7-9H,2-6H2,1H3 |
InChIキー |
JJYINMRODRODBP-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
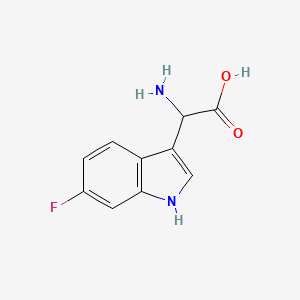
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
